![molecular formula C12H19NO2 B154753 4-[3-(Propylamino)propyl]benzene-1,2-diol CAS No. 125789-68-6](/img/structure/B154753.png)
4-[3-(Propylamino)propyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Propylamino)propyl]benzene-1,2-diol, also known as p-APB, is a chemical compound that has been widely used for scientific research purposes. It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.
作用机制
P-APB acts as a selective agonist of TAAR1, which is expressed in various regions of the brain and peripheral tissues. Upon binding to TAAR1, 4-[3-(Propylamino)propyl]benzene-1,2-diol activates a signaling cascade that results in the inhibition of adenylyl cyclase and the reduction of cAMP levels. This, in turn, leads to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
4-[3-(Propylamino)propyl]benzene-1,2-diol has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. These effects are thought to be mediated by the activation of TAAR1 and the subsequent modulation of intracellular signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-(Propylamino)propyl]benzene-1,2-diol in lab experiments is its high potency and selectivity for TAAR1. This allows for the precise modulation of TAAR1 activity without affecting other receptors or signaling pathways. However, one of the limitations of using 4-[3-(Propylamino)propyl]benzene-1,2-diol is its relatively short half-life, which requires frequent administration to maintain a steady-state concentration.
未来方向
There are several future directions for the use of 4-[3-(Propylamino)propyl]benzene-1,2-diol in scientific research. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the role of TAAR1 in the regulation of energy metabolism and body weight. Additionally, the development of more potent and selective TAAR1 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
合成方法
The synthesis of 4-[3-(Propylamino)propyl]benzene-1,2-diol involves the reaction of 4-hydroxyphenylacetone with propylamine in the presence of sodium cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-[3-(Propylamino)propyl]benzene-1,2-diol. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
P-APB has been used extensively in scientific research to study the role of TAAR1 in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to affect synaptic plasticity in the brain. 4-[3-(Propylamino)propyl]benzene-1,2-diol has also been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
属性
CAS 编号 |
125789-68-6 |
|---|---|
产品名称 |
4-[3-(Propylamino)propyl]benzene-1,2-diol |
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI 键 |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
规范 SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
同义词 |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




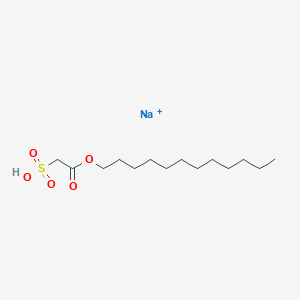
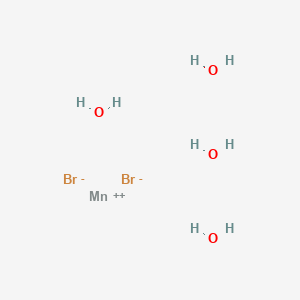

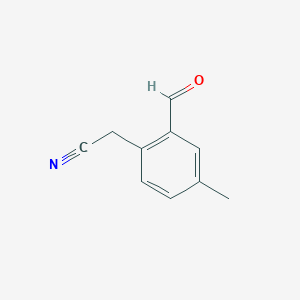
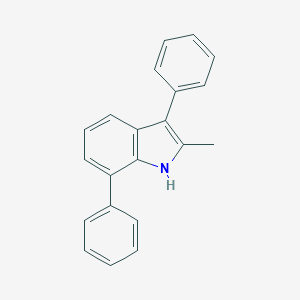


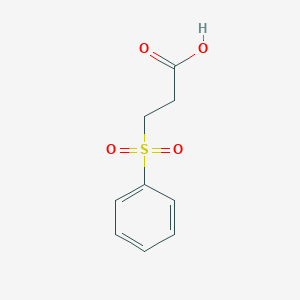


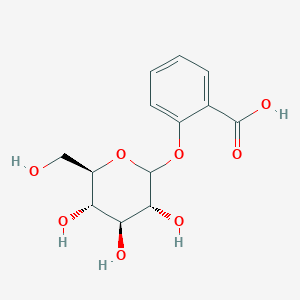
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
